molecular formula C11H20N4 B2988668 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856063-30-3

1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine

Cat. No. B2988668
M. Wt: 208.309
InChI Key: PNYXBTHXNGGLAN-UHFFFAOYSA-N
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Description

1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazolamine class of compounds. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Mechanism Of Action

The mechanism of action of 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the modulation of various biological pathways and processes. It has been shown to interact with specific receptors and enzymes in the body, leading to changes in cellular signaling and gene expression. Some studies have suggested that 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine may have anti-inflammatory, antioxidant, and neuroprotective effects, among others.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine are diverse and depend on the specific context of its use. In some studies, it has been shown to inhibit the activity of certain enzymes and reduce the production of inflammatory cytokines, leading to a decrease in inflammation and oxidative stress. In other studies, it has been shown to enhance the activity of certain neurotransmitter systems and improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine has several advantages and limitations for lab experiments. One of its main advantages is its versatility, as it can be used for a wide range of applications in different fields. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, its limitations include its potential toxicity and the need for careful handling and storage. It is also not suitable for all types of experiments, and its effects may vary depending on the specific conditions of use.

Future Directions

There are several future directions for research on 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine. One area of interest is the development of new synthetic methods and modifications to improve its efficacy and specificity. Another area of interest is the exploration of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and the specific pathways and processes involved. Finally, there is a need for more research on its safety and toxicity, particularly in the context of long-term use and exposure.

Synthesis Methods

The synthesis of 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product in high yield and purity. The synthesis method of 1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine has been optimized over the years to improve the efficiency and scalability of the process.

Scientific Research Applications

1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of proteins, enzymes, and other biomolecules. In neuroscience, it has been studied for its effects on neurotransmitter systems, ion channels, and neuronal signaling pathways.

properties

IUPAC Name

1-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-9-4-3-5-15(7-9)8-10-6-11(12)13-14(10)2/h6,9H,3-5,7-8H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYXBTHXNGGLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine

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